molecular formula C9H9BrO2 B1592493 Methyl 3-bromo-5-methylbenzoate CAS No. 478375-40-5

Methyl 3-bromo-5-methylbenzoate

Cat. No.: B1592493
CAS No.: 478375-40-5
M. Wt: 229.07 g/mol
InChI Key: OAOZBFUAVJUPED-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methylbenzoate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the carboxylic acid group is esterified with a methyl group, and the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fifth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-bromo-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of methyl 5-methylbenzoate. In this process, methyl 5-methylbenzoate is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates such as methyl 3-azido-5-methylbenzoate or methyl 3-thio-5-methylbenzoate.

    Reduction: The major product is 3-bromo-5-methylbenzyl alcohol.

    Oxidation: The major product is 3-bromo-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-5-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the development of novel drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-methylbenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms.

Comparison with Similar Compounds

Methyl 3-bromo-5-methylbenzoate can be compared with similar compounds such as:

    Methyl 3-bromo-4-methylbenzoate: Similar structure but with the methyl group at the fourth position.

    Methyl 3-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-bromo-5-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

methyl 3-bromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOZBFUAVJUPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626930
Record name Methyl 3-bromo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478375-40-5
Record name Methyl 3-bromo-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478375-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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